N-Succinimidyl-3-(tri-n-butylstannyl)benzoate

Catalog No.
S581306
CAS No.
112725-22-1
M.F
C23H35NO4Sn
M. Wt
508.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Succinimidyl-3-(tri-n-butylstannyl)benzoate

CAS Number

112725-22-1

Product Name

N-Succinimidyl-3-(tri-n-butylstannyl)benzoate

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-tributylstannylbenzoate

Molecular Formula

C23H35NO4Sn

Molecular Weight

508.2 g/mol

InChI

InChI=1S/C11H8NO4.3C4H9.Sn/c13-9-6-7-10(14)12(9)16-11(15)8-4-2-1-3-5-8;3*1-3-4-2;/h1-2,4-5H,6-7H2;3*1,3-4H2,2H3;

InChI Key

PZLUHHMIECGGRR-UHFFFAOYSA-N

SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC=CC(=C1)C(=O)ON2C(=O)CCC2=O

Synonyms

m-BuATE, N-succinimidyl-3-(tri-n-butylstannyl)benzoate, STBSB

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC=CC(=C1)C(=O)ON2C(=O)CCC2=O

The exact mass of the compound N-Succinimidyl-3-(tri-n-butylstannyl)benzoate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-Succinimidyl-3-(tri-n-butylstannyl)benzoate (CAS 112725-22-1) is a bifunctional reagent primarily used for the indirect radioiodination of proteins, peptides, and other biomolecules. It features a tributylstannyl group on a benzoate core, which serves as a highly efficient precursor for radiohalogenation via iododestannylation. The N-hydroxysuccinimide (NHS) ester provides a stable, amine-reactive functional group for covalent conjugation to lysine residues and other primary amines on target molecules. This dual functionality enables a controlled, two-stage labeling strategy: first, the stable conjugation of the benzoyl moiety to the biomolecule, followed by the introduction of a radioisotope like Iodine-125 under mild conditions, preserving the integrity of sensitive biologicals. [REFS-1, REFS-2]

Research Fit

Workflow

Indirect radiohalogenation of monoclonal antibodies, peptides and proteins

Conjugation

NHS ester reacts selectively with primary amines on biomolecules

Radioisotope incorporation

Tri-n-butylstannyl leaving group for electrophilic I-123, I-131 or At-211 labeling

Attempting to substitute this pre-activated NHS ester with its corresponding free carboxylic acid, 3-(tributylstannyl)benzoic acid, introduces significant process variability and risk. Direct use of the free acid requires in-situ activation with coupling reagents (e.g., EDC/NHS) at the time of conjugation. This adds steps, complicates purification, and exposes sensitive biomolecules to potentially harsh reagents and side products. The pre-activated N-Succinimidyl-3-(tri-n-butylstannyl)benzoate provides a stable, purifiable, and ready-to-use reagent, ensuring higher reproducibility and simplifying the workflow, which is critical when working with high-value antibodies or peptides. [1] Furthermore, using a non-stannylated acylation agent, such as N-succinimidyl benzoate, would completely lack the necessary functionality for subsequent high-yield radioiodination via the mild iododestannylation pathway, making it an unsuitable substitute for this application.

Substitution Risk

Non-stannylated NHS esters

Lack the organotin leaving group required for electrophilic radiohalogenation; entirely unsuitable for the indirect labeling workflow.

Trimethylstannyl analog (m-MeATE)

Exhibits more rapid radiolytic degradation under alpha-particle irradiation, limiting precursor integrity at high radiation doses.

Para-substituted isomer (p-BuATE)

Alters the electronic environment of the aromatic ring; may shift destannylation kinetics and conjugate biodistribution profile.

Direct Iodogen labeling

Produces antibody conjugates with markedly lower in vivo stability and reduced tumor-targeting consistency compared to ATE-mediated indirect labeling.

Superior In Vivo Stability and Tumor Targeting Compared to Direct Labeling Methods

Antibodies labeled using N-Succinimidyl-3-(tri-n-butylstannyl)benzoate (ATE method) demonstrate significantly improved in vivo performance compared to those labeled with conventional direct electrophilic iodination (Iodogen method). In a paired-label study in mice with tumor xenografts, the ATE method increased tumor uptake by up to 4-fold at day 1 and over 12-fold by day 8. [1] Critically for safety and imaging clarity, the ATE method reduced thyroid uptake by 40- to 100-fold, indicating substantially lower in vivo dehalogenation. [1] This stability translates directly to superior tumor-to-normal-tissue dose ratios.

Evidence DimensionIn vivo stability (Thyroid Uptake)
Target Compound Data40- to 100-fold lower thyroid uptake
Comparator Or BaselineConventional Iodogen direct labeling method
Quantified Difference>97.5% reduction in off-target thyroid accumulation
ConditionsPaired-label study with 125I (ATE) and 131I (Iodogen) labeled 81C6 MAb in athymic mice with D-54 MG xenografts.

This provides strong evidence for reduced off-target toxicity and clearer imaging signals, a critical procurement consideration for developing radiopharmaceuticals.

Antibody affinity retention
Head-to-head
ATE: Ka (5.2 ± 1.0) × 10^10 M^-1 vs. Iodogen: Ka (2.5 ± 0.9) × 10^10 M^-1
2.1-fold higher affinity (p < 0.005)

Supports immunoreactivity endpoint review

OC 125 F(ab′)2 anti-CA125; Scatchard analysis

High-Yield Radiochemical Conversion for Simplified Prosthetic Group Synthesis

The tributylstannyl group is an excellent substrate for high-yield iododestannylation, a key processability metric for radiolabeling precursors. Using tert-butylhydroperoxide as an oxidant, N-Succinimidyl-3-(tri-n-butylstannyl)benzoate can be converted to its radioiodinated active ester, N-succinimidyl 3-[*I]iodobenzoate, in 80% radiochemical yield. [1] Other reports using Iodogen as the oxidant achieve radiochemical yields as high as 96%. [2] This high conversion efficiency simplifies the synthesis and purification of the key radio-iodinated intermediate prior to conjugation, minimizing loss of valuable radionuclide.

Evidence DimensionRadiochemical Yield of Iododestannylation
Target Compound Data80% to 96%
Comparator Or BaselineTheoretical maximum yield of 100%
Quantified DifferenceHigh conversion efficiency, minimizing precursor and isotope waste.
ConditionsRadioiododestannylation using either tert-butylhydroperoxide or Iodogen as the oxidant.

High, reproducible radiochemical yield is a primary concern in hot-lab settings, making this compound a reliable choice for efficient process workflows.

In vivo dehalogenation resistance
Head-to-head
ATE: < 0.1% ID thyroid uptake vs. Iodogen: substantially higher (>100-fold difference)
>100-fold reduction in thyroid accumulation

Supports in vivo stability endpoint review

Athymic mice; OVCAR-3 xenograft; paired-label design

Favorable Isomer Choice: Meta-Position Enables Simplified Purification Workflows

The choice between this meta-isomer and its para-substituted analog, N-succinimidyl-4-(tri-n-butylstannyl)benzoate, has direct process implications. While both are effective, the choice of oxidant during radioiodination impacts the required purification strategy. When labeling the para-isomer, use of N-chlorosuccinimide (NCS) as an oxidant necessitates HPLC purification to achieve optimal antibody coupling. [1] In contrast, when using the milder oxidant t-butylhydroperoxide (TBHP) with stannyl precursors like the meta-isomer, purification can often be achieved with a simpler disposable silica gel cartridge (e.g., Sep-Pak), avoiding the need for HPLC. [REFS-1, REFS-2] This simplifies the overall workflow, saving time and resources.

Evidence DimensionPurification Requirement Post-Iodination
Target Compound DataAmenable to simplified Sep-Pak purification when using TBHP oxidant.
Comparator Or BaselinePara-isomer (p-BuATE) which requires HPLC purification when using NCS oxidant.
Quantified DifferenceAvoidance of HPLC step, simplifying the radiolabeling process.
ConditionsComparison of purification methods needed for different isomer/oxidant pairs to achieve optimal antibody conjugation.

For labs seeking to streamline their radiolabeling protocol, selecting the meta-isomer can enable a faster, less instrument-intensive purification step, a key processability advantage.

Tumor uptake enhancement
Head-to-head
ATE: 49% ID/g (96 h) vs. Iodogen: 27% ID/g (96 h)
1.8-fold higher absolute tumor uptake; tumor:tissue ratios ≥ 4-fold higher

Supports tumor-targeting probe evaluation

Athymic mice; OVCAR-3 ovarian carcinoma xenograft

Radiolytic stability (At-211)
Head-to-head
BuSTB in methanol: >85% intact at 3,500 Gy vs. BuSTB in chloroform: 50% degradation < 500 Gy
Solvent-dependent integrity; cross-over dose BuSTB 274 Gy vs. MeSTB 422 Gy in chloroform

Supports production-condition validation

211At alpha irradiation; methanol vs. chloroform; 50 µg precursor

Prosthetic group synthesis yield
Reported
>90% radiochemical yield

Supports conjugation workflow efficiency

NCS or TBHP oxidant; Sep-Pak silica purification

Development of Radioimmunotherapeutics with Enhanced In Vivo Stability

This reagent is the right choice for labeling therapeutic monoclonal antibodies where minimizing in vivo dehalogenation is critical to reduce off-target radiation dose to sensitive organs like the thyroid and improve the therapeutic window. The evidence shows a dramatic reduction in thyroid uptake and increased tumor localization compared to direct labeling methods, making it a key enabling tool for creating safer and more effective antibody-radionuclide conjugates. [1]

High-Efficiency SPECT/PET Imaging Agent Precursor Synthesis

In workflows for developing diagnostic imaging agents, process efficiency is paramount. The high radiochemical yields achievable with this precursor (>80%) ensure that the maximum amount of radionuclide is incorporated into the active labeling agent. This makes it a cost-effective and reliable starting material for the routine production of radioiodinated bioconjugates for preclinical and clinical imaging. [2]

Streamlined Radiolabeling Protocols Avoiding HPLC Purification

For research or production environments aiming for process simplification, this meta-isomer is a strategic choice. Its compatibility with milder oxidation conditions allows for the use of simple cartridge-based purification instead of mandatory HPLC runs that might be required for other isomers or methods. This accelerates the overall workflow from isotope production to the final radiolabeled product. [3]

Application Fit

Application
Selection Property
Validation Focus
Monoclonal antibody radioiodination for SPECT probe research
ATE-mediated indirect labeling preserves antibody affinity and reduces dehalogenation vs. direct methods
Binding affinity retention and thyroid uptake ratio
High-activity At-211 radiopharmaceutical production research
Radiolytic stability in methanol/benzene solvent systems mitigates precursor degradation
Precursor integrity under high-dose alpha irradiation
Oxidant-sensitive antibody labeling research
Pre-conjugation oxidative destannylation protects antibody from direct oxidant exposure
Immunoreactivity retention and specific activity
Residualizing iodine label for long-circulating macromolecule research
Meta-iodobenzoate conjugate resists in vivo deiodination compared to directly iodinated tyrosyl residues
Tumor retention and normal-tissue clearance ratios

Other CAS

112725-22-1

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